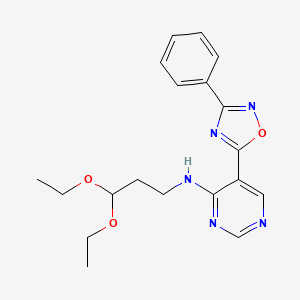
N-(3,3-diethoxypropyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-diethoxypropyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in imaging and treating neurological disorders. This compound is a member of the pyrimidine family and has a molecular weight of 365.47 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
- A study by Kotaiah, Y., Harikrishna, N., Nagaraju, K., & Venkata Rao, C. (2012) focused on synthesizing new series of thieno[2,3-d]pyrimidine derivatives, which demonstrated significant in vitro antioxidant activity. This research highlights the potential of such compounds in developing antioxidant agents (Kotaiah et al., 2012).
Anticancer Properties
- Yakantham, T., Sreenivasulu, R., & Raju, R. (2019) conducted a study on the synthesis of thiazol-4-amine derivatives with notable anticancer activity against various human cancer cell lines, demonstrating the therapeutic potential of these compounds (Yakantham et al., 2019).
Facile Synthesis Techniques
- Gazizov, A. S., Kharitonova, N. I., Smolobochkin, A. V., Syakaev, V. V., Burilov, A. R., & Pudovik, M. A. (2015) explored an acid-catalyzed intramolecular cyclization process for the synthesis of pyrimidine derivatives, indicating advancements in synthetic methodologies for such compounds (Gazizov et al., 2015).
Antifungal Effect
- Jafar, N. N., Abdul Mahdi, I. M., Hadwan, M. H., & Alameri, A. (2017) synthesized and studied pyrimidin-2-amine derivatives for their antifungal effects, particularly against Aspergillus species (Jafar et al., 2017).
Pesticidal Activities
- Liu, X.-H., Wen, Y., Cheng, L., Xu, T., & Wu, N.-J. (2021) designed and synthesized pyrimidin-4-amine derivatives with significant insecticidal and fungicidal activities, showcasing their potential in agricultural applications (Liu et al., 2021).
Synthesis of Other Derivatives
- Further research has focused on the synthesis of various derivatives of these compounds, exploring their potential in different biological and chemical applications, such as antimicrobial and anticancer activities, as well as in synthesis methodologies and structure-activity relationships (Ahsan et al., 2015), (Hu et al., 2005).
Propiedades
IUPAC Name |
N-(3,3-diethoxypropyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-3-25-16(26-4-2)10-11-21-18-15(12-20-13-22-18)19-23-17(24-27-19)14-8-6-5-7-9-14/h5-9,12-13,16H,3-4,10-11H2,1-2H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIAURZXSVEJIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCNC1=NC=NC=C1C2=NC(=NO2)C3=CC=CC=C3)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diethoxypropyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2379215.png)
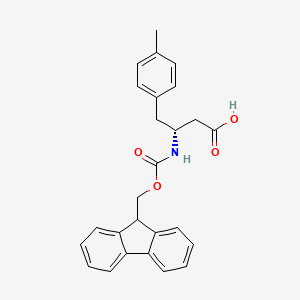
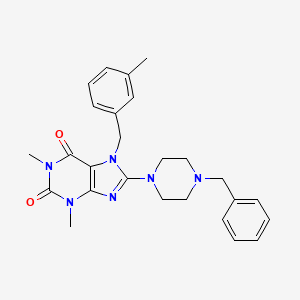
![4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2379222.png)
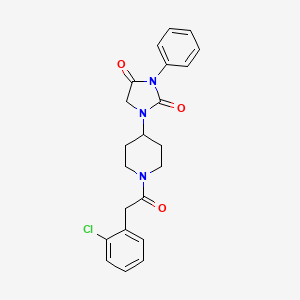
![5-[2-Chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide](/img/structure/B2379228.png)
![ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2379229.png)
![6-[2-(Dimethylsulfamoylamino)ethyl]-1-methyl-7-oxopyrrolo[2,3-c]pyridine](/img/structure/B2379230.png)
![3-Ethenylsulfonyl-N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide](/img/structure/B2379233.png)
![N1-(2,2-diethoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2379234.png)
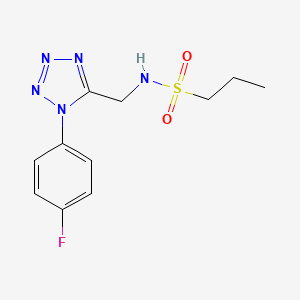
![1-(2-Chlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2379236.png)
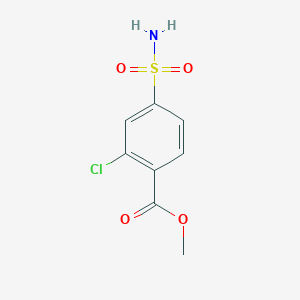
![6-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B2379238.png)